2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to targetepoxide hydrolase , an enzyme that catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
For instance, the nitrogen in the compound could act as a nucleophile, reacting with a partially positive carbon . This reaction could form an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that the compound’s potential target, epoxide hydrolase, plays a crucial role in the biosynthesis of leukotriene b4, a proinflammatory mediator . Therefore, the compound might influence inflammatory responses.
Pharmacokinetics
The compound’s benzylic position and the presence of an aromatic ring could potentially influence its pharmacokinetic properties .
Result of Action
If the compound does indeed target epoxide hydrolase and influence the biosynthesis of leukotriene b4, it could potentially modulate inflammatory responses .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(4-phenylmethoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-25(2)12-20(28)23-21(13-25)30-24(27)19(14-26)22(23)17-8-10-18(11-9-17)29-15-16-6-4-3-5-7-16/h3-11,22H,12-13,15,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPDDAFJCXPSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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